molecular formula C10H15N5O B15050507 2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B15050507
M. Wt: 221.26 g/mol
InChI Key: IHZQWCVOXXXTGE-UHFFFAOYSA-N
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Description

2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-amino-1H-pyrazole in the presence of a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of different pyrazole-based compounds.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 1H-pyrazole-3-carboxylic acid and 1-methyl-1H-pyrazole-4-carbaldehyde. Compared to these compounds, 2-(4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol may exhibit unique properties due to the presence of the ethan-1-ol group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[4-[(1-methylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H15N5O/c1-14-3-2-9(13-14)6-11-10-7-12-15(8-10)4-5-16/h2-3,7-8,11,16H,4-6H2,1H3

InChI Key

IHZQWCVOXXXTGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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